molecular formula C13H11Cl2N B1453715 [2-(2,4-Dichlorophenyl)phenyl]methanamine CAS No. 1250904-40-5

[2-(2,4-Dichlorophenyl)phenyl]methanamine

Cat. No. B1453715
M. Wt: 252.14 g/mol
InChI Key: NUOPVWPBGUZVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(2,4-Dichlorophenyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1250904-40-5 . It has a molecular weight of 252.14 . The IUPAC name for this compound is (2’,4’-dichloro [1,1’-biphenyl]-2-yl)methanamine .


Molecular Structure Analysis

The InChI code for “[2-(2,4-Dichlorophenyl)phenyl]methanamine” is 1S/C13H11Cl2N/c14-10-5-6-12(13(15)7-10)11-4-2-1-3-9(11)8-16/h1-7H,8,16H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“[2-(2,4-Dichlorophenyl)phenyl]methanamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Catalytic Applications

"[2-(2,4-Dichlorophenyl)phenyl]methanamine" and its derivatives have been explored in catalysis, particularly in transfer hydrogenation reactions and catalytic cycloisomerization. For instance, the use of quinazoline-based ruthenium complexes, synthesized from related amines, demonstrated high efficiency in transfer hydrogenation reactions with excellent conversions and turnover frequencies (Karabuğa et al., 2015). Furthermore, a ruthenium complex with a mixed tetradentate ligand, including a similar phenyl methanamine structure, showed catalytic activity in the endo cycloisomerization of alkynols, leading to the synthesis of cyclic enol ethers with high yields (Liu et al., 2010).

Synthesis and Organic Chemistry

In organic synthesis, derivatives of "[2-(2,4-Dichlorophenyl)phenyl]methanamine" have been synthesized and applied in the creation of complex molecular structures. For example, a method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was developed by coupling a related phenyl methanamine, demonstrating the compound's utility in constructing pyrrolopyrimidine derivatives with potential biological activity (Bommeraa et al., 2019).

Safety And Hazards

The safety information for “[2-(2,4-Dichlorophenyl)phenyl]methanamine” is not fully available in the search results . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[2-(2,4-dichlorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-10-5-6-12(13(15)7-10)11-4-2-1-3-9(11)8-16/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOPVWPBGUZVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,4-Dichlorophenyl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,4-Dichlorophenyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(2,4-Dichlorophenyl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[2-(2,4-Dichlorophenyl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[2-(2,4-Dichlorophenyl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[2-(2,4-Dichlorophenyl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[2-(2,4-Dichlorophenyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.